molecular formula C12H17N3O B1433200 1-(3,4-diaMinophenyl)-2-(pyrrolidin-1-yl)ethanone CAS No. 1216259-23-2

1-(3,4-diaMinophenyl)-2-(pyrrolidin-1-yl)ethanone

Cat. No.: B1433200
CAS No.: 1216259-23-2
M. Wt: 219.28 g/mol
InChI Key: OYEXLRRUIOBBRP-UHFFFAOYSA-N
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Description

1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone is an organic compound that features both an aromatic amine and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,4-diaminophenyl)-2-(pyrrolidin-1-yl)ethanone typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3,4-diaminophenyl and pyrrolidine.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent the hydrolysis of intermediates. A common solvent used is dichloromethane.

    Catalysts: Acid catalysts such as hydrochloric acid or sulfuric acid are often employed to facilitate the reaction.

    Temperature: The reaction is typically conducted at room temperature to moderate heat (20-50°C).

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch Reactors: Large-scale batch reactors are used to mix the starting materials and catalysts.

    Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the amine groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: The major products include quinones and other oxidized derivatives.

    Reduction: The major products are the corresponding reduced amines.

    Substitution: The major products are substituted amines or ethers.

Scientific Research Applications

1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its amine groups.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 1-(3,4-diaminophenyl)-2-(pyrrolidin-1-yl)ethanone involves:

    Molecular Targets: The compound interacts with various enzymes and receptors due to its amine groups.

    Pathways: It can participate in pathways involving amine metabolism and neurotransmitter synthesis.

Comparison with Similar Compounds

Similar Compounds

    1-(3,4-Diaminophenyl)-2-(piperidin-1-yl)ethanone: Similar structure but with a piperidine ring instead of a pyrrolidine ring.

    1-(3,4-Diaminophenyl)-2-(morpholin-1-yl)ethanone: Contains a morpholine ring instead of a pyrrolidine ring.

Uniqueness

1-(3,4-Diaminophenyl)-2-(pyrrolidin-1-yl)ethanone is unique due to its specific combination of an aromatic amine and a pyrrolidine ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-diaminophenyl)-2-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c13-10-4-3-9(7-11(10)14)12(16)8-15-5-1-2-6-15/h3-4,7H,1-2,5-6,8,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYEXLRRUIOBBRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)C2=CC(=C(C=C2)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(3,4-diaMinophenyl)-2-(pyrrolidin-1-yl)ethanone
Reactant of Route 2
1-(3,4-diaMinophenyl)-2-(pyrrolidin-1-yl)ethanone
Reactant of Route 3
1-(3,4-diaMinophenyl)-2-(pyrrolidin-1-yl)ethanone
Reactant of Route 4
1-(3,4-diaMinophenyl)-2-(pyrrolidin-1-yl)ethanone
Reactant of Route 5
1-(3,4-diaMinophenyl)-2-(pyrrolidin-1-yl)ethanone
Reactant of Route 6
1-(3,4-diaMinophenyl)-2-(pyrrolidin-1-yl)ethanone

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